Disodium 2-oxosuccinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium 2-oxosuccinate is typically synthesized through the neutralization of oxaloacetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the disodium salt in solid form .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Disodium 2-oxosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxalosuccinic acid.
Reduction: It can be reduced to form malic acid.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed:
Oxidation: Oxalosuccinic acid.
Reduction: Malic acid.
Substitution: Various substituted oxaloacetates depending on the nucleophile used.
Scientific Research Applications
Disodium 2-oxosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Used in studies related to the citric acid cycle and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Disodium 2-oxosuccinate exerts its effects through its involvement in the citric acid cycle. It acts as an intermediate in the cycle, participating in the conversion of isocitrate to alpha-ketoglutarate. This conversion is catalyzed by the enzyme isocitrate dehydrogenase, and this compound plays a crucial role in the oxidative decarboxylation process .
Comparison with Similar Compounds
- Disodium succinate
- Disodium fumarate
- Disodium malate
- Disodium maleate
Comparison: Disodium 2-oxosuccinate is unique due to its role as an intermediate in the citric acid cycle, which is not shared by the other similar compounds listed above. While disodium succinate and disodium fumarate are also involved in the citric acid cycle, they participate in different steps and have distinct chemical properties .
Properties
CAS No. |
300-01-6 |
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Molecular Formula |
C4H2Na2O5 |
Molecular Weight |
176.03 g/mol |
IUPAC Name |
disodium;2-oxobutanedioate |
InChI |
InChI=1S/C4H4O5.2Na/c5-2(4(8)9)1-3(6)7;;/h1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 |
InChI Key |
ZNIQEYASWPYCBW-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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